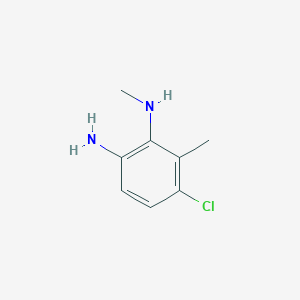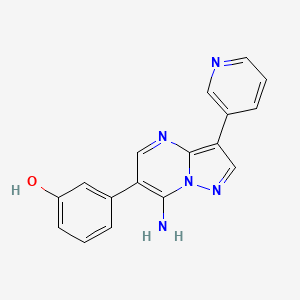
Ehp-inhibitor-2
Descripción general
Descripción
Ehp-inhibitor-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme Ehp, which is known to play a crucial role in several biological processes, including cell proliferation and differentiation.
Mecanismo De Acción
Ehp-inhibitor-2 works by inhibiting the activity of the enzyme Ehp, which is involved in several biological processes, including cell proliferation and differentiation. By inhibiting the activity of Ehp, this compound can prevent the proliferation of cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of cell proliferation, reduction of inflammation, and improvement of cognitive function. It has also been shown to have antioxidant properties, which can help prevent oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ehp-inhibitor-2 in lab experiments is its specificity for the enzyme Ehp. This makes it a useful tool for studying the role of Ehp in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
Direcciones Futuras
There are several future directions for the study of Ehp-inhibitor-2. One possible direction is the development of more specific and potent inhibitors of Ehp, which can be used for therapeutic purposes. Another direction is the study of the potential side effects of this compound, which can help improve its safety profile. Additionally, the study of the molecular mechanisms underlying the effects of this compound can provide insights into the role of Ehp in various biological processes.
Aplicaciones Científicas De Investigación
Ehp-inhibitor-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. Several scientific studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in neurological disorders.
Propiedades
IUPAC Name |
3-(7-amino-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14(11-3-1-5-13(23)7-11)9-20-17-15(10-21-22(16)17)12-4-2-6-19-8-12/h1-10,23H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCISORSAAOABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




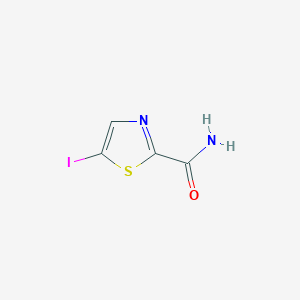


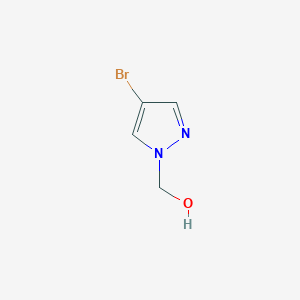


![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)

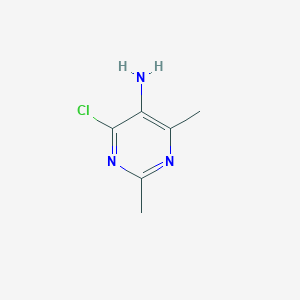


![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
